N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide
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Overview
Description
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of two 1,3-dimethylbutyl groups attached to a phthalamide core, making it a valuable chemical in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide typically involves the reaction of phthalic anhydride with 1,3-dimethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high efficiency and minimal by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine
- N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine
- 4-(1,3-Dimethylbutylamino)diphenylamine
Uniqueness
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide stands out due to its unique phthalamide core structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
304656-97-1 |
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Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-N,2-N-bis(4-methylpentan-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H32N2O2/c1-13(2)11-15(5)21-19(23)17-9-7-8-10-18(17)20(24)22-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3,(H,21,23)(H,22,24) |
InChI Key |
CZQFDOWOGQWTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)CC(C)C |
Origin of Product |
United States |
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